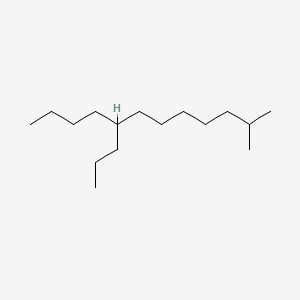

2-Methyl-8-propyldodecane

Description

2-Methyl-8-propyldodecane (CAS 55045-07-3) is a branched alkane with the molecular formula C₁₆H₃₄. It is structurally characterized by a methyl group (-CH₃) at the second carbon and a propyl group (-CH₂CH₂CH₃) at the eighth carbon of a dodecane backbone. This compound is part of a broader class of hydrocarbons, often studied for their roles in industrial applications and environmental chemistry. Notably, it has been identified in flavor-related research, where its presence correlates with food processing, such as in traditional smoked fish production .

Properties

CAS No. |

55045-07-3 |

|---|---|

Molecular Formula |

C16H34 |

Molecular Weight |

226.44 g/mol |

IUPAC Name |

2-methyl-8-propyldodecane |

InChI |

InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3 |

InChI Key |

DKCWYQNSHVCZFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecane, 2-methyl-8-propyl- is typically synthesized through the addition reaction of long-chain alkanes . The specific synthetic route involves the alkylation of dodecane with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of dodecane, 2-methyl-8-propyl- involves the catalytic cracking of petroleum fractions . This process is carried out at high temperatures and pressures to break down larger hydrocarbon molecules into smaller ones, including branched alkanes like dodecane, 2-methyl-8-propyl- .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dodecane, 2-methyl-8-propyl- can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.

Reduction: This compound can be reduced to form simpler hydrocarbons.

Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are often used in substitution reactions.

Major Products Formed:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: Dodecane, 2-methyl-8-propyl- is used as a solvent in various chemical reactions and processes due to its non-polar nature .

Biology: In biological research, it is used as a model compound to study the behavior of branched alkanes in biological systems .

Medicine: While not directly used in medicine, it serves as a reference compound in the development of pharmaceuticals and the study of drug interactions .

Industry: In industrial applications, dodecane, 2-methyl-8-propyl- is used in the production of lubricants, coatings, and as a component in specialty fuels .

Mechanism of Action

The mechanism of action of dodecane, 2-methyl-8-propyl- involves its interaction with other molecules through van der Waals forces. These interactions are primarily due to the non-polar nature of the compound, allowing it to dissolve non-polar substances and act as a solvent .

Comparison with Similar Compounds

Structural Isomers

2-Methyl-8-propyldodecane shares its molecular formula (C₁₆H₃₄ ) with several structural isomers. Key examples include:

| Compound Name | CAS Number | Branching Pattern |

|---|---|---|

| This compound | 55045-07-3 | Branched (methyl at C2, propyl at C8) |

| 6-Propyltridecane | 55045-10-8 | Branched (propyl at C6) |

| n-Hexadecane | 544-76-3 | Linear (no branching) |

Key Observations :

- Branching Complexity : this compound exhibits dual branching (methyl and propyl groups), which reduces molecular symmetry compared to 6-Propyltridecane (single propyl branch) and n-Hexadecane (linear) .

- Impact on Physical Properties : Branched alkanes typically exhibit lower boiling points and higher volatility than linear isomers due to reduced surface area and weaker van der Waals interactions. For instance, n-Hexadecane (linear) has a boiling point of ~287°C, while this compound is expected to have a lower boiling point, though exact data are unavailable .

Functional Comparisons in Food Chemistry

In a study analyzing flavor compounds in smoked fish, this compound was detected at 13.69 ± 0.81 μg/kg , significantly higher than other branched alkanes like 2,6,10-trimethylpentadecane (7.32 ± 7.32 μg/kg) . This suggests:

- Volatility : Its branched structure may enhance volatility, facilitating release during thermal processing and contributing to aroma profiles.

- Stability : Higher concentrations could indicate resistance to degradation under smoking conditions compared to less-branched analogs.

Environmental and Industrial Relevance

- Industrial Applications : Branched alkanes are preferred in lubricants and fuels due to improved low-temperature performance and oxidation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.